

Spectroscopic Profile of (+)-4-Carene: A Technical Guide

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Compound of Interest

Compound Name: (+)-4-Carene

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(+)-4-carene**, a bicyclic monoterpene of significant interest in chemical research and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification and characterization of this compound.

Mass Spectrometry (MS)

The mass spectrum of **(+)-4-carene** obtained by electron ionization (EI) reveals a characteristic fragmentation pattern essential for its identification.

Table 1: Mass Spectrometry Data for **(+)-4-Carene**[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
136	Moderate	$[M]^+$ (Molecular Ion)
121	Moderate	$[M - CH_3]^+$
93	High	$[M - C_3H_7]^+$ or Retro-Diels-Alder fragmentation
91	Moderate	Tropylium ion $[C_7H_7]^+$
79	High	$[C_6H_7]^+$
77	Moderate	Phenyl cation $[C_6H_5]^+$
43	High	$[C_3H_7]^+$ (Isopropyl cation)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of **(+)-4-carene** is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- **Sample Preparation:** A dilute solution of **(+)-4-carene** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. For complex mixtures like essential oils, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile components.
- **Gas Chromatography:** The sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5 or HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to separate the components of the mixture based on their boiling points and affinity for the stationary phase. [2] Helium is commonly used as the carrier gas.[2]
- **Mass Spectrometry:** As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI) at 70 eV. The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[1] The resulting mass spectrum provides a molecular fingerprint of the compound.

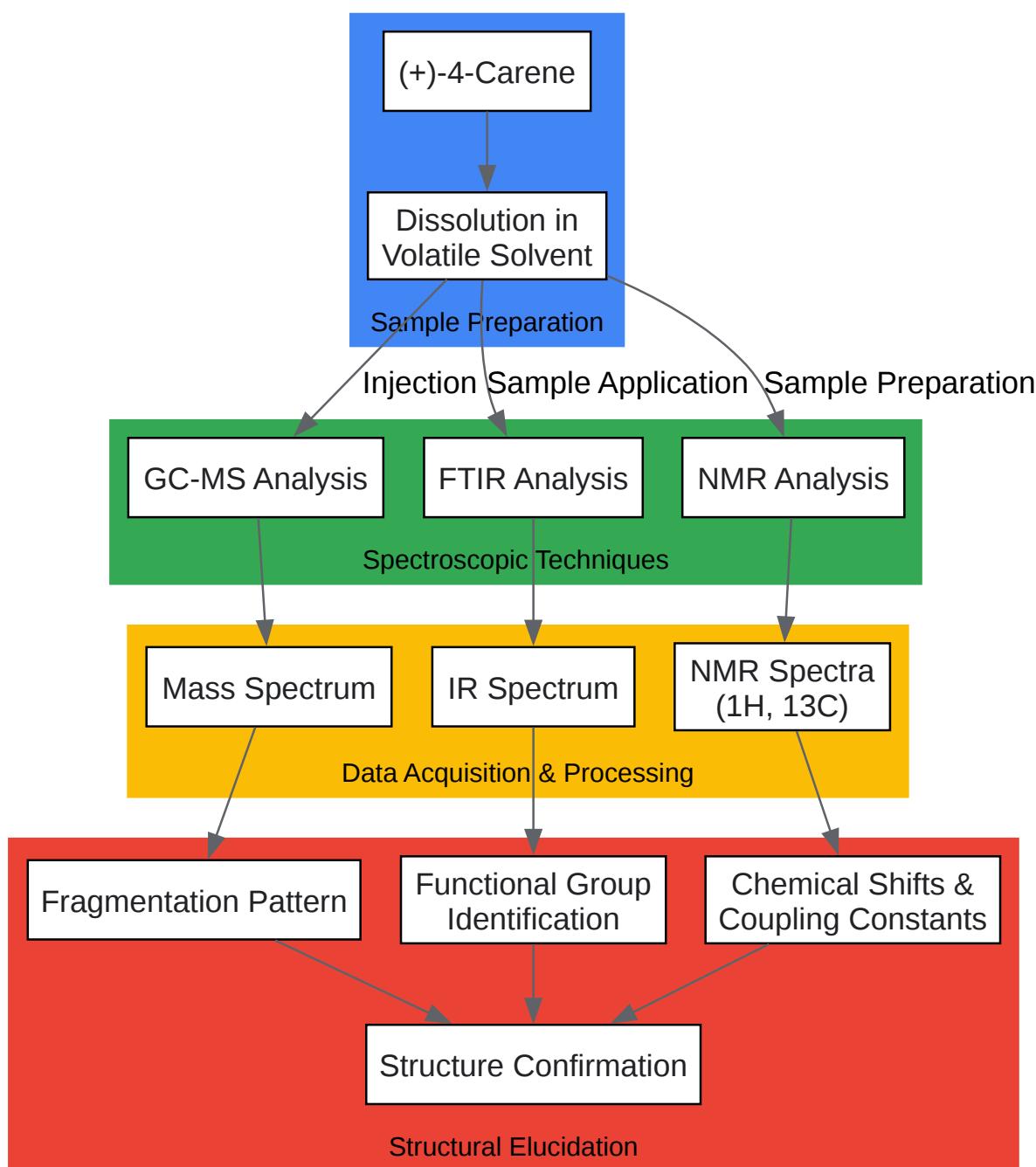


Figure 1: Logical Workflow for Spectroscopic Analysis

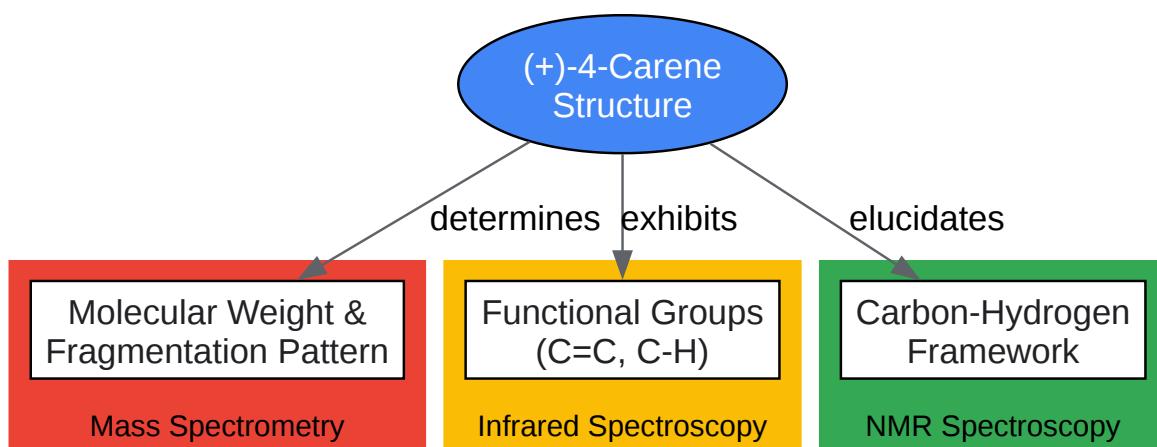


Figure 2: Relationship between Spectroscopic Data and Molecular Structure

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References

- 1. (+)-4-Carene [webbook.nist.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
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